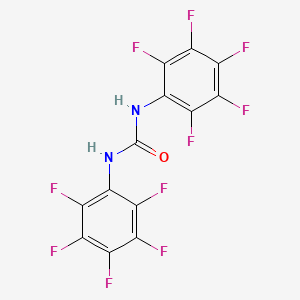

1,3-Bis(pentafluorophenyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2,3,4,5,6-pentafluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H2F10N2O/c14-1-3(16)7(20)11(8(21)4(1)17)24-13(26)25-12-9(22)5(18)2(15)6(19)10(12)23/h(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOIMJFRROBTTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)NC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H2F10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175368 | |

| Record name | 1,3-Bis(pentafluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21132-30-9 | |

| Record name | N,N′-Bis(2,3,4,5,6-pentafluorophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21132-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(pentafluorophenyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021132309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis(pentafluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(pentafluorophenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Bis(pentafluorophenyl)urea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNS9FWM8WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of a Perfluorinated Urea Scaffold

An In-depth Technical Guide to the Synthesis of 1,3-Bis(pentafluorophenyl)urea

This compound, with the chemical formula C₁₃H₂F₁₀N₂O, is a symmetrical diaryl urea distinguished by the presence of two pentafluorophenyl rings.[1] These electron-withdrawing rings impart unique chemical properties, including enhanced acidity of the N-H protons and a strong propensity for forming stable, directional hydrogen bonds. This has positioned the molecule as a critical building block in the fields of supramolecular chemistry, crystal engineering, and organocatalysis.[2][3] The robust hydrogen-bonding motif, coupled with potential halogen bonding and π-π stacking interactions from the fluorinated rings, allows for the construction of complex, self-assembling architectures like gels, liquid crystals, and porous organic materials.[3][4][5]

This guide provides an in-depth exploration of the core synthetic methodologies for preparing this compound, designed for researchers and drug development professionals. We will move beyond simple procedural descriptions to dissect the causality behind experimental choices, ensuring each protocol is presented as a self-validating system grounded in established chemical principles.

Core Synthesis Methodologies

The formation of the urea linkage is central to the synthesis of this target molecule. Several reliable strategies have been developed, primarily revolving around the reaction of a pentafluorinated amine with a suitable carbonyl source. The choice of method often depends on the availability of starting materials, scalability, and tolerance for hazardous reagents.

Method 1: The Isocyanate Route - Direct and Efficient Coupling

The most direct and widely employed method for synthesizing diaryl ureas involves the reaction of an aryl amine with an aryl isocyanate.[6][7] This approach offers high yields and straightforward execution. For the target molecule, this translates to the nucleophilic addition of pentafluoroaniline to the highly electrophilic pentafluorophenyl isocyanate.[8]

Mechanism Rationale: The reaction proceeds via a nucleophilic attack of the nitrogen atom of pentafluoroaniline on the central carbon atom of the isocyanate group. The electron-withdrawing nature of the pentafluorophenyl ring on the isocyanate enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack. Similarly, while the pentafluorophenyl group on the aniline reduces its basicity compared to aniline itself, the nitrogen lone pair remains sufficiently nucleophilic to drive the reaction to completion, often without the need for a catalyst.

Diagram: Isocyanate Reaction Pathway

Sources

- 1. This compound | C13H2F10N2O | CID 88795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. "Synthesis And Utility Of Bis-Urea Macrocycles As Nanoreactors And As L" by Sahan R. Salpage [scholarcommons.sc.edu]

- 4. researchgate.net [researchgate.net]

- 5. A new polymorph of 1,3-bis(pentafluorophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to N,N'-Bis(pentafluorophenyl)urea (CAS 21132-30-9): Properties and Applications in Supramolecular Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(pentafluorophenyl)urea, identified by CAS number 21132-30-9, is a highly fluorinated aromatic urea derivative. While the broader class of urea-containing compounds has seen extensive exploration in medicinal chemistry for applications ranging from kinase inhibitors to antimicrobial agents, the specific utility of 21132-30-9 has carved a distinct niche in the realm of supramolecular chemistry.[1][2][3][4][5][6] Its unique electronic and structural properties, arising from the presence of two pentafluorophenyl rings, make it a compelling building block for the construction of ordered molecular assemblies through precise intermolecular interactions. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and established applications, with a particular focus on its role in crystal engineering and anion recognition.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of N,N'-Bis(pentafluorophenyl)urea is essential for its effective application in research. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 21132-30-9 | [7] |

| IUPAC Name | 1,3-bis(2,3,4,5,6-pentafluorophenyl)urea | [7] |

| Molecular Formula | C₁₃H₂F₁₀N₂O | [7] |

| Molecular Weight | 392.15 g/mol | [7] |

| Melting Point | 269-270.5 °C | [8] |

| Appearance | Crystalline solid | [8] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | [4][8] |

Synthesis of N,N'-Bis(pentafluorophenyl)urea

The synthesis of N,N'-Bis(pentafluorophenyl)urea is typically achieved through the reaction of pentafluorophenyl isocyanate with pentafluoroaniline. A generalized experimental protocol is outlined below.

Experimental Protocol: Synthesis

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentafluoroaniline in a suitable anhydrous solvent (e.g., toluene, tetrahydrofuran).

-

Addition of Isocyanate: Slowly add an equimolar amount of pentafluorophenyl isocyanate to the stirred solution at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid residue is then purified by recrystallization from a suitable solvent, such as ethanol, to yield N,N'-Bis(pentafluorophenyl)urea as a crystalline solid.[8]

Supramolecular Chemistry and Crystal Engineering

The most well-documented application of N,N'-Bis(pentafluorophenyl)urea lies in the field of supramolecular chemistry, where it serves as a robust building block for creating ordered solid-state architectures.[4][8] This utility is primarily a consequence of its predictable hydrogen bonding behavior.

Hydrogen Bonding and Self-Assembly

The urea moiety contains two N-H groups that act as hydrogen bond donors and a carbonyl group (C=O) whose oxygen atom is a hydrogen bond acceptor.[7] In the crystal structure of N,N'-Bis(pentafluorophenyl)urea, the molecules arrange themselves in a head-to-tail fashion, where the N-H groups of one molecule form hydrogen bonds with the carbonyl oxygen of an adjacent molecule.[4][8] This interaction leads to the formation of one-dimensional molecular arrays or chains.[4]

The pentafluorophenyl rings also play a crucial role in the crystal packing, influencing the overall structure through halogen bonding (F···F interactions) and close contacts between the electron-deficient aromatic rings.[4] The dihedral angles between the pentafluorophenyl rings and the central urea fragment are approximately 50-55 degrees.[4][8]

Anion Recognition and Sensing

The electron-withdrawing nature of the pentafluorophenyl groups enhances the acidity of the N-H protons in the urea moiety, making them more effective hydrogen bond donors. This property is the basis for the application of N,N'-Bis(pentafluorophenyl)urea and its derivatives as receptors for anions.[3][9]

Mechanism of Anion Binding

Anion recognition by urea-based receptors occurs through the formation of multiple hydrogen bonds between the N-H groups of the receptor and the anion. The strength and selectivity of this binding are influenced by several factors, including the acidity of the N-H protons, the geometric arrangement of the hydrogen bond donors, and the size, shape, and charge of the anion.

While specific studies detailing the anion binding properties of N,N'-Bis(pentafluorophenyl)urea are not extensively reported, the fundamental principles of urea-based anion receptors suggest its potential in this area.[3][9] The rigid and pre-organized structure of tripodal urea derivatives incorporating pentafluorophenyl groups has been shown to exhibit high affinity and selectivity for certain anions, such as phosphate.[9]

Potential Applications in Sensing

The interaction between a urea-based receptor and an anion can be transduced into a detectable signal, forming the basis of a chemical sensor.[3] This can be achieved by incorporating a signaling unit (e.g., a chromophore or fluorophore) into the receptor molecule. Upon anion binding, changes in the electronic environment of the signaling unit can lead to a change in color (colorimetric sensor) or fluorescence (fluorescent sensor).[3]

Relevance in Drug Development and Future Perspectives

Although the primary reported applications of N,N'-Bis(pentafluorophenyl)urea are in supramolecular chemistry, the broader class of urea derivatives is of significant importance in drug discovery and medicinal chemistry.[1][2][3][5][6] The urea moiety is a key structural feature in numerous approved drugs, where it often plays a crucial role in binding to the target protein through hydrogen bonding.

The unique properties of N,N'-Bis(pentafluorophenyl)urea, such as its high lipophilicity and potential for strong hydrogen bonding, could be leveraged in the design of novel therapeutic agents. The pentafluorophenyl groups can also participate in halogen bonding with biological targets, an interaction that is gaining increasing recognition in rational drug design.

Future research could explore the incorporation of the bis(pentafluorophenyl)urea scaffold into molecules targeting specific biological pathways. Its potential as a fragment in fragment-based drug discovery or as a core structure for the development of new kinase inhibitors or antimicrobial agents warrants further investigation.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling N,N'-Bis(pentafluorophenyl)urea. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and potential hazards. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended.

Conclusion

N,N'-Bis(pentafluorophenyl)urea (CAS 21132-30-9) is a fascinating molecule whose utility is primarily centered in the field of supramolecular chemistry. Its capacity for self-assembly through robust hydrogen bonding makes it a valuable tool for crystal engineering and the design of ordered molecular materials. Furthermore, the electronic properties conferred by the pentafluorophenyl groups suggest its potential as an effective anion receptor. While its direct application in drug development has yet to be extensively explored, the foundational role of the urea scaffold in medicinal chemistry provides a strong rationale for future investigations into the biological activities of this and related compounds.

References

- Jai-nhuknan, J., Karipides, A. G., Hughes, J. M., & Cantrell, J. S. (1997). N,N'-Bis(pentafluorophenyl)urea.

- Fun, H.-K., Sarveswari, S., Vimala, S., & Varghese, B. (2010). N,N′-Bis(4-fluorophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1319.

- Pradana, A. R., et al. (2021). Review: Synthesis of Urea in Several Methods. Mediterranean Journal of Chemistry, 11(2), 146-154.

- Gini, A., et al. (2021). Multigram synthesis of N-alkyl bis-ureas for asymmetric hydrogen bonding phase-transfer catalysis.

- Gamage, C. P., et al. (2025). Bis-urea anion receptors: influence of receptor structure and anion nature on binding affinity and stability. New Journal of Chemistry.

- Katritzky, A. R., et al. (2007). Synthesis of Bis-ureas from Bis(o-nitrophenyl)

- BenchChem. (2025). Synthesis Protocol for N-(2-aminophenyl)

- Sikka, P., Sahu, J. K., Mishra, A. K., & Hashim, S. R. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal chemistry, 5(11), 479-483.

- Ghosh, P., et al. (2014). Anion complexation of a pentafluorophenyl-substituted tripodal urea receptor in solution and the solid state: Selectivity toward phosphate. Inorganic Chemistry, 53(16), 8435–8444.

- International Business Machines Corporation. (2015). Self-assembling bis-urea compounds for drug delivery. U.S.

- Gale, P. A., et al. (2016). Applications of Supramolecular Anion Recognition. Chemical Reviews, 116(3), 1275-1399.

- Hoshino, M., et al. (2013). A new polymorph of 1,3-bis(pentafluorophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 69(6), o808-o809.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88795, this compound. Retrieved from [Link].

- Steed, J. W. (2017). Practical applications of supramolecular chemistry. Chemical Society Reviews, 46(9), 2476-2479.

- Schiller, J., et al. (2016). Fluoride Anion Recognition by a Multifunctional Urea Derivative: An Experimental and Theoretical Study. Sensors, 16(5), 658.

- Al-Hujaily, E. M., et al. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 24(1), 125.

- Zhang, H., et al. (2018). Self-assembly, dimensional control and application of supramolecular 1D- and 2D- materials.

- Diaz, D. D., et al. (2016). Fluoride Anion Recognition by a Multifunctional Urea Derivative: An Experimental and Theoretical Study. Sensors, 16(5), 658.

- Ramamurthy, V., & Jayamurthy, M. (2015). Supramolecular photochemistry: from molecular crystals to water-soluble capsules. Chemical Society Reviews, 44(1), 132-144.

- Jayarathne, U. L. (2017).

- Howe, E. N., et al. (2020). Expanding the toolbox for supramolecular chemistry: probing host–guest interactions and binding with in situ FTIR spectroscopy. Chemical Science, 11(36), 9893-9900.

- Caltagirone, C., et al. (2021). Spectroscopic and Colorimetric Studies for Anions with a New Urea-Based Molecular Cleft. Molecules, 26(20), 6149.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US9084735B2 - Self-assembling bis-urea compounds for drug delivery - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A new polymorph of 1,3-bis(pentafluorophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Advances in applied supramolecular technologies 2021–2025 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C13H2F10N2O | CID 88795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

The Emergence and Ascendancy of Pentafluorophenyl Urea Compounds: A Technical Guide for Scientific Innovators

Abstract

The pentafluorophenyl urea scaffold has, in recent decades, carved a significant niche in the landscape of medicinal chemistry and materials science. Characterized by the unique electronic properties of the pentafluorophenyl group and the hydrogen-bonding capabilities of the urea linkage, these compounds exhibit remarkable versatility. This guide provides an in-depth exploration of the discovery, history, synthesis, and application of pentafluorophenyl urea derivatives. It is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical, field-proven insights into the synthesis and utilization of this important class of molecules. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

Introduction: The Strategic Advantage of Fluorine in Urea-Based Scaffolds

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly alter the physicochemical and biological properties of a parent compound. When combined with the urea functional group, a privileged scaffold in medicinal chemistry known for its robust hydrogen-bonding capabilities, the resulting pentafluorophenyl urea derivatives offer a compelling toolkit for molecular design.[1][2]

The pentafluorophenyl group, in particular, acts as a powerful electron-withdrawing moiety, which enhances the acidity of the urea N-H protons, making them more potent hydrogen-bond donors. This heightened hydrogen-bonding capacity can lead to stronger and more specific interactions with biological targets such as enzymes and receptors.[1][3] Furthermore, the lipophilic nature of the fluorinated ring can improve membrane permeability and metabolic stability, crucial parameters in the development of effective therapeutics.[3]

This guide will trace the journey of pentafluorophenyl urea compounds from their initial synthesis to their current status as key components in the development of novel therapeutics and functional materials.

Discovery and Historical Development: A Timeline of Innovation

The history of pentafluorophenyl urea compounds is intrinsically linked to the broader field of organofluorine chemistry, which began to flourish in the mid-20th century.[4][5] While the synthesis of simple urea derivatives dates back to the 19th century, the era of fluorinated ureas is a more recent development.

The availability of pentafluorophenyl isocyanate as a versatile chemical reagent was a significant enabler for the synthesis and exploration of pentafluorophenyl ureas.[8] This highly reactive intermediate allows for the straightforward introduction of the pentafluorophenyl urea moiety onto a wide range of molecules, particularly those containing primary or secondary amines.[8]

The timeline below highlights key stages in the emergence of pentafluorophenyl urea compounds:

-

Mid-20th Century: Foundational developments in organofluorine chemistry set the stage for the synthesis of complex fluorinated molecules.[4][5]

-

Latter Half of the 20th Century: The increasing use of isocyanates in synthesis provides the chemical tools necessary for the creation of urea derivatives.[9][10]

-

1997: The crystal structure of 1,3-bis(pentafluorophenyl)urea is reported, providing a critical structural benchmark for the field.[6][7]

-

Late 1990s - Present: A rapid expansion in the application of pentafluorophenyl urea compounds in medicinal chemistry, particularly as enzyme inhibitors and in materials science.

The Chemistry of Pentafluorophenyl Ureas: Synthesis and Properties

The synthesis of pentafluorophenyl urea compounds is most commonly achieved through the reaction of pentafluorophenyl isocyanate with a suitable amine. This reaction is typically high-yielding and proceeds under mild conditions.

General Synthetic Protocol: Pentafluorophenyl Isocyanate and Amine Coupling

This protocol describes a general method for the synthesis of a disubstituted pentafluorophenyl urea.

Experimental Protocol:

-

Reactant Preparation: Dissolve the amine-containing substrate (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or dimethylformamide).

-

Addition of Isocyanate: To the stirred solution of the amine, add a solution of pentafluorophenyl isocyanate (1.0-1.2 equivalents) in the same solvent dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often complete within a few hours.

-

Work-up and Purification: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure pentafluorophenyl urea derivative.

Causality Behind Experimental Choices:

-

Aprotic Solvent: Aprotic solvents are chosen to prevent any reaction with the highly electrophilic isocyanate.

-

Stoichiometry: A slight excess of the isocyanate can be used to ensure complete consumption of the often more valuable amine substrate.

-

Room Temperature: The reaction is typically exothermic and proceeds readily at room temperature, avoiding the need for heating which could lead to side reactions.

Physicochemical Properties

The incorporation of the pentafluorophenyl group imparts distinct physicochemical properties to the urea scaffold.

| Property | Influence of Pentafluorophenyl Group | Reference |

| Acidity of N-H Protons | Increased due to the strong electron-withdrawing effect of the C₆F₅ ring. | [3] |

| Hydrogen Bonding | Enhanced donor capability of the N-H protons, leading to stronger interactions. | [1] |

| Lipophilicity | Increased, which can improve cell membrane permeability. | [3] |

| Metabolic Stability | The C-F bond is highly stable, often leading to increased resistance to metabolic degradation. | [6] |

| Solubility | Generally soluble in common organic solvents. | [7] |

Spectroscopic Characterization of this compound

The structural identity of pentafluorophenyl ureas is confirmed through standard spectroscopic techniques. For the parent compound, this compound, the following data are characteristic:

| Spectroscopic Data | Key Features | Reference |

| ¹H NMR | A broad singlet corresponding to the two N-H protons. | [3] |

| ¹³C NMR | Signals corresponding to the carbonyl carbon and the carbons of the pentafluorophenyl rings. | [3] |

| ¹⁹F NMR | Characteristic signals for the fluorine atoms on the aromatic ring. | |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the urea, and bands for the N-H stretching and bending vibrations. | [3] |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (392.00 g/mol ). | [3] |

Applications in Drug Discovery and Development

The unique properties of pentafluorophenyl urea derivatives have made them attractive scaffolds for the development of a wide range of therapeutic agents. Their ability to act as potent enzyme inhibitors has been a particularly fruitful area of research.

Kinase Inhibition

Many clinically successful anticancer drugs are kinase inhibitors, and the urea scaffold is a common feature in many of these molecules. The enhanced hydrogen-bonding capacity of pentafluorophenyl ureas makes them particularly effective at targeting the hinge region of kinase domains.

| Kinase Target | Example Compound Type | Reported Activity (IC₅₀) | Reference |

| ROCK-II | Urea-based inhibitors | As low as <1 nM | [1] |

| VEGFR-2 | Diaryl urea derivatives | In the nanomolar to low micromolar range | [9] |

| p38 MAP Kinase | N-pyrazole-N'-aryl ureas | Potent inhibition | [1] |

Other Therapeutic Areas

Beyond oncology, pentafluorophenyl ureas have shown promise in other therapeutic areas:

-

Antiviral Agents: The urea moiety is a key component of several HIV protease inhibitors. The properties of the pentafluorophenyl group can be leveraged to optimize the pharmacokinetic profile of such agents.[1]

-

Antimicrobial Agents: Symmetrical 1,3-bis(polyfluorophenyl)ureas have demonstrated fungistatic and antigonorrhea activity.[11]

-

TRPV1 Antagonists: N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea derivatives have been identified as potent antagonists of the TRPV1 receptor, a target for pain management.

Applications in Materials Science and Agrochemicals

The utility of pentafluorophenyl urea compounds extends beyond the pharmaceutical realm.

-

Functional Polymers: Pentafluorophenyl isocyanate is used to modify polymers, enhancing their thermal stability and chemical resistance for applications in coatings and adhesives.[8]

-

Agrochemicals: These compounds are involved in the synthesis of effective pesticides and herbicides.[8] The stability of the pentafluorophenyl urea linkage contributes to the desired persistence of these agents in the field.

Future Outlook

The field of pentafluorophenyl urea chemistry continues to evolve. The development of new synthetic methodologies, including more sustainable and efficient processes, will undoubtedly expand the accessibility and diversity of these compounds.[12][13] In medicinal chemistry, the focus will likely remain on the design of highly selective enzyme inhibitors, with a growing emphasis on understanding and mitigating off-target effects. The unique self-assembly properties of some bis-urea compounds also present exciting opportunities in the development of novel biomaterials and drug delivery systems.[7] As our understanding of the intricate interplay between structure and function deepens, pentafluorophenyl ureas are poised to remain at the forefront of innovation in both medicine and materials science.

Visualization of Key Concepts

General Synthesis of Pentafluorophenyl Ureas

Caption: General reaction scheme for the synthesis of pentafluorophenyl ureas.

Key Properties and Applications Workflow

Caption: Relationship between properties and applications of pentafluorophenyl ureas.

References

-

This compound | C13H2F10N2O | CID 88795. PubChem. Available from: [Link]

- Chambers, R. D. Fluorine in Organic Chemistry. Google Books.

- Self-assembling bis-urea compounds for drug delivery. Google Patents.

-

Richard Dickinson Chambers. Wikipedia. Available from: [Link]

-

Copper, tetrakis(pentafluorophenyl)tetra. Organic Syntheses Procedure. Available from: [Link]

-

IC50 of the tested compounds against A549 cells compared to 5‐FU. ResearchGate. Available from: [Link]

-

Fluorine Organic Chemistry by Chambers. AbeBooks. Available from: [Link]

-

'Fluorine in Organic Chemistry' by Richard D. Chambers FRS, Foreword by George A. Olah., Blackwell Publishing. ResearchGate. Available from: [Link]

-

SYNTHESIS OF SYMMETRICAL 1,3-BIS(POLYFLUOROPHENYL)UREAS BASED ON POLYFLUOROBENZOIC ACID CHLORIDES WITH POTENTIAL ANTIMICROBIAL ACTION. ResearchGate. Available from: [Link]

-

Discovery of Potent and Selective Urea-Based ROCK Inhibitors and Their Effects on Intraocular Pressure in Rats. PubMed Central. Available from: [Link]

-

IR and 1 H NMR spectral data. ResearchGate. Available from: [Link]

-

A new polymorph of this compound. PubMed Central. Available from: [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central. Available from: [Link]

-

Structural and Computational Analysis of a Triclinic Pentafluorophenylurea Based Pyridine Derivative: A DFT-Based Approach. ResearchGate. Available from: [Link]

-

Urea, phenyl-, and. Organic Syntheses Procedure. Available from: [Link]

-

Synthesis and in vitro and in vivo evaluation of urea-based PSMA inhibitors with increased lipophilicity. NIH. Available from: [Link]

-

1 H and 19 F NMR Investigation of the Reaction of B(C 6 F 5 ) 3 with Water in Toluene Solution. ResearchGate. Available from: [Link]

-

Synthesis of ureas using aryl halides as starting material. ResearchGate. Available from: [Link]

-

Fluoroarene synthesis by fluorination or substitution. Organic Chemistry Portal. Available from: [Link]

-

Innovations in isocyanate synthesis for a sustainable future. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

The IC50 values of the tested inhibitors against the non-receptor tyrosine kinases. ResearchGate. Available from: [Link]

-

IC 50 values measured by the Homogenous Time resolved Fluorescence... ResearchGate. Available from: [Link]

-

Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. Available from: [Link]

-

Fluorine in Organic Chemistry. Available from: [Link]

-

1-(perfluorophenyl)-3-(6-(3-(2,3,4,5,6-pentafluorophenyl)ureido)pyridin-2-yl)urea (PDPF). ResearchGate. Available from: [Link]

-

A new polymorph of this compound. ResearchGate. Available from: [Link]

-

Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. PubMed Central. Available from: [Link]

-

Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. ResearchGate. Available from: [Link]

-

Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. YouTube. Available from: [Link]

-

Isocyanate-based multicomponent reactions. PubMed Central. Available from: [Link]

-

(PDF) A high-yielding, expeditious, and multicomponent synthesis of urea and carbamate derivatives by using triphenylphosphine/trichloroisocyanuric acid system. ResearchGate. Available from: [Link]

Sources

- 1. Discovery of Potent and Selective Urea-Based ROCK Inhibitors and Their Effects on Intraocular Pressure in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C13H2F10N2O | CID 88795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. books.google.cn [books.google.cn]

- 7. US9084735B2 - Self-assembling bis-urea compounds for drug delivery - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Theoretical and Computational Scrutiny of 1,3-Bis(pentafluorophenyl)urea: Structure, Interactions, and Anion Recognition Potential

This technical guide provides an in-depth exploration of the theoretical and computational studies of 1,3-bis(pentafluorophenyl)urea. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the molecular properties, intermolecular interactions, and potential applications of this highly fluorinated urea derivative. By synthesizing experimental data with computational methodologies, this document aims to provide a comprehensive understanding of the molecule's behavior at a sub-atomic level.

Introduction: The Significance of Fluorinated Ureas

Urea derivatives are fundamental building blocks in supramolecular chemistry and medicinal chemistry, primarily due to the directional hydrogen-bonding capabilities of the N-H protons and the carbonyl oxygen. The introduction of highly electronegative fluorine atoms onto the phenyl rings, as in this compound, profoundly influences the electronic properties of the entire molecule. This strategic fluorination enhances the acidity of the N-H protons, making them more potent hydrogen-bond donors. This amplified acidity is a key factor in the molecule's ability to engage in strong intermolecular interactions and to act as an effective anion receptor. This guide will delve into the theoretical underpinnings of these properties, providing a framework for understanding and predicting the behavior of this and related compounds.

Molecular Structure and Conformational Analysis: A Hybrid Experimental-Theoretical Approach

A thorough understanding of a molecule's function begins with a precise characterization of its three-dimensional structure. For this compound, experimental techniques like X-ray crystallography have provided invaluable atomic coordinates, serving as a crucial benchmark for theoretical models.

Insights from X-ray Crystallography

Crystallographic studies have revealed that this compound can exist in different polymorphic forms.[1][2][3] A key structural feature is the dihedral angle between the plane of the central urea moiety and the two pentafluorophenyl rings. In one polymorph, these angles are approximately 50.35° and 54.94°.[1][2][3] This non-planar arrangement is a consequence of steric hindrance between the bulky pentafluorophenyl groups and the urea backbone.

The crystal structure is dominated by a robust one-dimensional hydrogen-bonding network. Both N-H groups of a single molecule donate hydrogen bonds to the carbonyl oxygen of an adjacent molecule, forming a chain-like array along a crystallographic axis.[1][3] The N···O distances in these hydrogen bonds are in the range of 2.825 to 2.929 Å, indicative of strong interactions.[1][4]

Beyond conventional hydrogen bonding, the crystal packing is further stabilized by other non-covalent interactions. These include close contacts between carbon atoms of the perfluorophenyl rings (around 3.228 Å) and halogen bonds between fluorine atoms of neighboring molecules (F···F distances of approximately 2.709 Å and 2.732 Å).[1][2][3]

Computational Modeling of the Monomer

While crystallography provides a static picture of the solid state, computational methods allow for the exploration of the molecule's intrinsic properties in the gas phase, free from packing forces. Density Functional Theory (DFT) is the workhorse for such investigations, offering a favorable balance between accuracy and computational cost.

A typical DFT study of this compound would commence with a geometry optimization of the isolated molecule. This process identifies the lowest energy conformation. For a molecule with rotatable bonds, a conformational search is prudent to ensure the global minimum has been located. The choice of functional and basis set is critical for obtaining reliable results. A hybrid functional like B3LYP, combined with a Pople-style basis set such as 6-311++G(d,p), is a common and effective choice for organic molecules containing fluorine.[5]

The computationally optimized geometry can then be compared with the experimental crystallographic data. This comparison serves as a validation of the chosen theoretical level. Discrepancies between the calculated gas-phase structure and the solid-state structure can be attributed to the influence of intermolecular interactions in the crystal lattice.

Experimental Protocol: Geometry Optimization and Frequency Analysis

-

Input Structure Generation: Build the initial 3D structure of this compound using molecular modeling software.

-

Computational Method Selection:

-

Choose a DFT functional (e.g., B3LYP).

-

Select a suitable basis set (e.g., 6-311++G(d,p)).

-

-

Job Type: Specify "Geometry Optimization" followed by "Frequency Analysis".

-

Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Analysis of Results:

-

Confirm that the optimization has converged to a stationary point.

-

Verify that the frequency calculation yields no imaginary frequencies, confirming a true energy minimum.

-

Extract the optimized Cartesian coordinates and relevant geometric parameters (bond lengths, angles, dihedrals).

-

Electronic Structure and Reactivity

The electronic properties of this compound are central to its function. Theoretical calculations provide a means to quantify these properties and to understand the molecule's reactivity.

Frontier Molecular Orbitals and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For a related, more complex pentafluorophenyl-substituted urea derivative, a HOMO-LUMO gap of 3.0785 eV was calculated, suggesting good stability and potential applications in optoelectronics.[5]

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution within a molecule. For this compound, the MEP would show regions of negative potential (electron-rich) around the carbonyl oxygen and the fluorine atoms, while the areas around the N-H protons would exhibit a strong positive potential (electron-poor). This pronounced positive potential on the N-H protons is a direct consequence of the electron-withdrawing nature of the pentafluorophenyl groups and is the primary reason for the molecule's enhanced hydrogen-bonding acidity and its utility in anion binding.

Diagram: Molecular Electrostatic Potential Conceptualization

Caption: Conceptual MEP of this compound.

Intermolecular Interactions and Supramolecular Chemistry

The ability of this compound to self-assemble and to recognize other chemical species is governed by a variety of non-covalent interactions.

Hydrogen Bonding

As established by crystallographic data, the primary intermolecular interaction is the N-H···O=C hydrogen bond. Theoretical methods can be used to calculate the strength of this interaction. By constructing a dimer of the urea and calculating the binding energy (with appropriate corrections for basis set superposition error), a quantitative measure of the hydrogen bond strength can be obtained.

Halogen Bonding and π-π Interactions

The presence of ten fluorine atoms introduces the possibility of halogen bonding, where a region of positive electrostatic potential on one fluorine atom interacts with a negative region on an adjacent atom. The short F···F contacts observed in the crystal structure suggest that these interactions play a role in the overall lattice energy.[1][3] Similarly, the aromatic pentafluorophenyl rings can engage in π-π stacking interactions, further contributing to the stability of the solid-state assembly.

Anion Binding and Recognition

The enhanced acidity of the N-H protons makes this compound and its derivatives excellent candidates for anion receptors. The two N-H groups can form a "binding pocket" that is complementary in size and electronic character to various anions.

Theoretical studies are instrumental in predicting the selectivity and affinity of such receptors. By computationally modeling the complexation of this compound with different anions (e.g., halides, carboxylates, phosphates), the binding energies can be calculated. These calculations can reveal the preferred binding geometry and the nature of the interactions (e.g., hydrogen bonding, ion-dipole). For instance, studies on similar tripodal urea receptors with pentafluorophenyl substituents have demonstrated their high affinity and selectivity for anions like phosphate.[6]

Diagram: Anion Binding Workflow

Caption: Computational workflow for studying anion binding.

Summary and Future Directions

Theoretical and computational studies provide a powerful lens through which to examine the properties of this compound. By complementing experimental data, these methods offer a detailed picture of the molecule's structure, electronics, and intermolecular interactions. The strong hydrogen-bonding capabilities, enhanced by perfluorination, make this molecule a valuable synthon in supramolecular chemistry and a promising platform for the design of novel anion receptors.

Future theoretical work could explore the dynamics of this molecule, its behavior in different solvent environments, and its potential role in organocatalysis. The continued synergy between experimental and computational approaches will undoubtedly lead to new discoveries and applications for this fascinating compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Okuno, T. (2013). A new polymorph of this compound. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o608. Available at: [Link]

-

Okuno, T. (2013). A new polymorph of 1,3-bis-(penta-fluoro-phen-yl)urea. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o608. Available at: [Link]

-

Okuno, T. (2013). A new polymorph of this compound. ResearchGate. Available at: [Link]

-

ResearchGate. (2025). Structural and Computational Analysis of a Triclinic Pentafluorophenylurea Based Pyridine Derivative: A DFT-Based Approach. Available at: [Link]

-

Ghosh, K., et al. (2012). Anion complexation of a pentafluorophenyl-substituted tripodal urea receptor in solution and the solid state: Selectivity toward phosphate. ResearchGate. Available at: [Link]

Sources

- 1. A new polymorph of 1,3-bis(pentafluorophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new polymorph of 1,3-bis-(penta-fluoro-phen-yl)urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3-Bis(pentafluorophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic data for 1,3-Bis(pentafluorophenyl)urea, a compound of interest in various fields, including medicinal chemistry and materials science, due to its unique electronic and hydrogen-bonding properties. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this highly fluorinated molecule.

Molecular Structure

This compound possesses a symmetrical structure with a central urea moiety flanked by two pentafluorophenyl rings. This structure gives rise to a unique spectroscopic fingerprint.

Molecular Formula: C₁₃H₂F₁₀N₂O[1]

IUPAC Name: 1,3-bis(2,3,4,5,6-pentafluorophenyl)urea[1]

CAS Number: 21132-30-9[1]

Molecular Weight: 392.15 g/mol [1]

Caption: Molecular structure of this compound.

Synthesis Protocol

A plausible and efficient one-pot method for the synthesis of symmetrical 1,3-bis(polyfluorophenyl)ureas involves the Curtius rearrangement of polyfluorobenzoic acid chlorides in the presence of sodium azide.[2]

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

To a solution of pentafluorobenzoic acid chloride in an appropriate solvent (e.g., toluene), add sodium azide portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully heat the reaction mixture to initiate the Curtius rearrangement, leading to the formation of the corresponding isocyanate intermediate.

-

The in-situ generated isocyanate will then react with any remaining amine or water to form the symmetrical urea.

-

After cooling, the product can be isolated by filtration, washed with a suitable solvent to remove impurities, and dried under vacuum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a comprehensive NMR analysis is crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple due to the molecular symmetry.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 9.0 | Singlet (broad) | 2H | N-H |

Rationale: The two protons attached to the nitrogen atoms are chemically equivalent and are expected to appear as a single, broad peak due to quadrupole broadening from the adjacent nitrogen atoms and potential hydrogen bonding. The exact chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The signals for the carbons in the pentafluorophenyl rings will be split due to coupling with the fluorine atoms.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 155 | C=O (Urea) |

| ~135 - 145 (m) | C-F (Aromatic) |

| ~110 - 120 (t) | C-N (Aromatic) |

Rationale: The carbonyl carbon of the urea typically appears in the downfield region. The aromatic carbons directly bonded to fluorine will exhibit complex multiplets due to one-bond and multi-bond C-F coupling. The carbon attached to the nitrogen will likely appear as a triplet due to coupling with the two ortho-fluorine atoms.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[3]

Expected ¹⁹F NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -140 to -150 | Multiplet | ortho-F |

| ~ -150 to -160 | Triplet | para-F |

| ~ -160 to -170 | Multiplet | meta-F |

Rationale: The fluorine atoms in the ortho, meta, and para positions of the pentafluorophenyl ring are chemically distinct and will give rise to separate signals. The para-fluorine is expected to appear as a triplet due to coupling with the two meta-fluorine atoms. The ortho and meta-fluorines will show more complex multiplicity due to coupling with neighboring fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The spectrum of this compound is expected to be dominated by absorptions from the N-H, C=O, and C-F bonds. An FTIR spectrum obtained from a KBr pellet is available on SpectraBase.[1]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3300 - 3400 | N-H stretching |

| ~1650 - 1700 | C=O stretching (Amide I) |

| ~1500 - 1550 | N-H bending (Amide II) |

| ~1480 - 1520 | C=C stretching (Aromatic) |

| ~950 - 1100 | C-F stretching |

Rationale: The N-H stretching vibrations typically appear as a broad band in the high-frequency region. The strong absorption for the carbonyl group (Amide I band) is a characteristic feature of ureas. The Amide II band arises from a combination of N-H bending and C-N stretching. The pentafluorophenyl rings will show characteristic C=C stretching bands and strong C-F stretching absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification. A GC-MS spectrum is available from the NIST Mass Spectrometry Data Center.[1]

Expected Mass Spectrometry Data:

| m/z | Ion |

| 392 | [M]⁺ |

| 210 | [M - C₆F₅NH]⁺ |

| 183 | [C₆F₅NH₂]⁺ |

| 167 | [C₆F₅]⁺ |

Fragmentation Pathway:

Caption: Proposed mass fragmentation pathway of this compound.

Rationale: The molecular ion peak [M]⁺ is expected at m/z 392. A common fragmentation pathway for ureas is the cleavage of the C-N bond. This can lead to the formation of ions corresponding to the loss of a pentafluorophenylamino radical or the formation of the pentafluoroaniline radical cation. Further fragmentation of the pentafluoroaniline ion can lead to the pentafluorophenyl cation.

Conclusion

The combination of NMR, IR, and MS spectroscopy provides a powerful toolkit for the comprehensive characterization of this compound. The expected spectroscopic data presented in this guide, based on the known structure and general principles of spectroscopy, serve as a valuable reference for researchers working with this and related fluorinated compounds. The unique spectral features arising from the pentafluorophenyl groups, particularly in ¹⁹F and ¹³C NMR, are key identifiers for this molecule.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

This journal is © The Royal Society of Chemistry 2015. Supporting Information. [Link]

-

University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

-

ResearchGate. SYNTHESIS OF SYMMETRICAL 1,3-BIS(POLYFLUOROPHENYL)UREAS BASED ON POLYFLUOROBENZOIC ACID CHLORIDES WITH POTENTIAL ANTIMICROBIAL ACTION. [Link]

-

NIST. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

SpectraBase. Wiley Science Solutions. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

ResearchGate. A new polymorph of this compound. [Link]

-

National Center for Biotechnology Information. A new polymorph of this compound. [Link]

-

National Center for Biotechnology Information. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

NIST. NIST Chemistry WebBook. [Link]

-

Scribd. NIST Chemistry WebBook Overview. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

NIST. Urea. National Institute of Standards and Technology. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

NIST. Bis(pentafluorophenyl)phenyl phosphine. National Institute of Standards and Technology. [Link]

-

SpectraBase. Formylurea. [Link]

-

University of Alberta. Tables For Organic Structure Analysis. [Link]

-

13-C NMR Chemical Shift Table.pdf. [Link]

-

DrugFuture. This compound. [Link]

-

PubMed. A new polymorph of 1,3-bis-(penta-fluoro-phen-yl)urea. [Link]

-

ResearchGate. Figure S25. FT-IR spectrum of complex 2b recorded in KBr pellet. υ cm -1. [Link]

-

SpectraBase. 3-Methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Indian Academy of Sciences. B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H). [Link]

Sources

polymorphism in 1,3-Bis(pentafluorophenyl)urea crystals

An In-Depth Technical Guide to the Polymorphism of 1,3-Bis(pentafluorophenyl)urea Crystals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical phenomenon in materials science and pharmaceutical development, profoundly influencing a compound's physical and chemical properties such as stability, solubility, and bioavailability. This compound is a molecule of significant interest in crystal engineering and supramolecular chemistry due to its capacity for robust hydrogen bonding and halogen interactions. This guide provides a comprehensive technical overview of the known polymorphs of this compound, detailing their structural characteristics, formation protocols, and analytical characterization. By synthesizing crystallographic data with field-proven experimental insights, this document serves as an essential resource for professionals engaged in solid-state chemistry and materials design.

Introduction: The Significance of Crystalline Form

The precise three-dimensional arrangement of molecules in a crystal lattice dictates the macroscopic properties of a material. For any given compound, multiple packing arrangements, or polymorphs, may be accessible. While chemically identical, polymorphs are distinct solid-state entities with unique crystal structures and, consequently, different physical properties. The study of polymorphism is therefore not merely academic; it is a cornerstone of rational material design and a regulatory necessity in the development of active pharmaceutical ingredients (APIs).

This compound, (C₁₃H₂F₁₀N₂O), serves as an exemplary model for exploring the subtleties of polymorphic control.[1] Its rigid pentafluorophenyl rings and the central urea moiety provide a rich interplay of intermolecular forces, including strong N-H···O hydrogen bonds, C-F···π interactions, and F···F halogen bonds.[2][3] Understanding how to selectively crystallize and identify its different polymorphic forms is crucial for harnessing its potential in applications ranging from organogelators to complex supramolecular assemblies.[4][5][6]

This guide delves into the two well-characterized orthorhombic polymorphs of this compound, providing the foundational knowledge required to control and analyze its solid-state behavior.

The Known Polymorphs of this compound

At present, two primary polymorphs of this compound have been elucidated through single-crystal X-ray diffraction. They are distinguished by their space groups and crystal packing, which arise from subtle differences in their crystallization environments.

Polymorph I: The Pbca Form

Polymorph II: The P2₁2₁2₁ Form

A second polymorph was identified by Okuno in 2013, obtained via recrystallization from a tetrahydrofuran (THF) solution.[2][7][8][9] This form crystallizes in the non-centrosymmetric orthorhombic space group P2₁2₁2₁. While the fundamental hydrogen-bonding pattern of N-H···O remains intact, forming similar one-dimensional arrays, the overall packing of these arrays differs from Polymorph I.[2][7] Notably, this structure exhibits close contacts between perfluorophenyl carbon atoms and distinct F···F halogen bonding interactions between the molecular arrays, with F···F distances measured at 2.709(2) Å and 2.7323(18) Å.[2][7] The crystallization from THF is the critical experimental variable that directs the system toward this specific packing arrangement.

Comparative Crystallographic Data

The structural distinctions between the two polymorphs are quantitatively summarized in the table below. The primary difference lies in the symmetry of the crystal lattice (Pbca vs. P2₁2₁2₁) and the number of molecules in the unit cell (Z=8 vs. Z=4). While the molecular conformations are highly similar, the packing efficiency and intermolecular contact geometries are distinct.[2][3]

| Parameter | Polymorph I (Pbca) | Polymorph II (P2₁2₁2₁) |

| Formula | C₁₃H₂F₁₀N₂O | C₁₃H₂F₁₀N₂O |

| Molar Mass | 392.16 g/mol | 392.16 g/mol |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pbca | P2₁2₁2₁ |

| Z | 8 | 4 |

| a (Å) | Data not available in snippets | 4.5798 (7) |

| b (Å) | Data not available in snippets | 9.5411 (16) |

| c (Å) | Data not available in snippets | 29.136 (5) |

| V (ų) | Data not available in snippets | 1273.1 (4) |

| Temperature (K) | Data not available in snippets | 93 |

| Key Interactions | N-H···O hydrogen bonds | N-H···O hydrogen bonds, F···F halogen bonds[2][7] |

| Reference | Jai-nhuknan et al. (1997)[3] | Okuno (2013)[2][7][8][9] |

Experimental Protocols for Polymorph Control and Characterization

The ability to selectively produce a desired polymorph is paramount. The choice of crystallization solvent is the most influential factor in the case of this compound. The subsequent characterization relies on a suite of complementary analytical techniques.

Selective Crystallization Workflow

The following diagram outlines the logical workflow for obtaining either Polymorph I or Polymorph II, underscoring the pivotal role of solvent selection.

Caption: Solvent-Directed Crystallization of Polymorphs.

Protocol for Preparing Polymorph I (Pbca)

-

Rationale: The use of a protic solvent like ethanol favors the formation of the centrosymmetric Pbca structure, as described in the original discovery.[3]

-

Methodology:

-

Dissolve this compound in a minimum amount of hot 95% ethanol.

-

Allow the solution to cool slowly to room temperature. The causality here is critical: slow cooling minimizes the nucleation rate, promoting the growth of larger, higher-quality crystals of the thermodynamically stable form under these conditions.

-

If crystals do not form, further slow the cooling process by transferring the flask to a dewar of warm water or a programmable cooling bath.

-

Collect the resulting crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

-

Dry the crystals under vacuum.

-

Protocol for Preparing Polymorph II (P2₁2₁2₁)

-

Rationale: The use of an aprotic, moderately polar solvent like tetrahydrofuran (THF) alters the solvation environment around the urea molecule, guiding the crystallization pathway to the non-centrosymmetric P2₁2₁2₁ form.[2][7]

-

Methodology:

-

Dissolve this compound in tetrahydrofuran at room temperature until a saturated or near-saturated solution is achieved.

-

Filter the solution to remove any insoluble impurities.

-

Employ a slow evaporation technique. Cover the container with a perforated film (e.g., Parafilm with pinholes) and leave it undisturbed in a fume hood. Slow solvent removal is key to obtaining diffraction-quality single crystals.

-

Alternatively, use a vapor diffusion method. Place the THF solution in a small vial inside a larger, sealed jar containing a poor solvent in which the compound is insoluble (e.g., hexane). The slow diffusion of the anti-solvent into the THF solution will gradually induce crystallization.

-

Collect and dry the crystals as described for Polymorph I.

-

Analytical Characterization Workflow

A multi-technique approach is essential for unambiguous polymorph identification and characterization. Each technique provides a piece of the puzzle, and together they form a self-validating system.

Caption: Integrated Workflow for Polymorph Analysis.

-

Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for polymorph discovery. It provides the absolute three-dimensional structure of the crystal, including the unit cell dimensions, space group, and atomic positions, allowing for the definitive identification of a new form.[2][3]

-

Powder X-ray Diffraction (PXRD): While SC-XRD uses a single perfect crystal, PXRD is used for bulk material. It generates a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. The experimental PXRD pattern of a bulk sample can be compared to patterns simulated from SC-XRD data to confirm its phase purity and identity.

-

Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow into or out of a sample as a function of temperature.[10] Each polymorph will have a distinct melting point and may exhibit solid-solid phase transitions upon heating. This provides crucial information on the thermodynamic stability relationship between polymorphs (enantiotropic vs. monotropic).

-

Vibrational Spectroscopy (FTIR/Raman): Infrared and Raman spectroscopy probe the vibrational modes of the molecules. Since polymorphs have different molecular environments and intermolecular interactions (especially hydrogen bonding), their vibrational spectra will exhibit subtle but measurable differences, particularly in the N-H and C=O stretching regions for urea compounds.

Conclusion and Future Directions

The existence of at least two well-defined polymorphs of this compound, selectable through judicious choice of solvent, highlights the delicate balance of intermolecular forces that govern crystal packing. The protocols and analytical workflows detailed in this guide provide a robust framework for researchers to control and verify the polymorphic form of this compound.

Future research may uncover additional polymorphs through more extensive screening of crystallization conditions (e.g., different solvents, temperatures, pressures) or co-crystallization experiments. Investigating the relative thermodynamic stability of Polymorphs I and II and the kinetics of their interconversion would provide deeper fundamental insights. For drug development professionals, understanding and controlling the polymorphism of urea-based compounds, which are common in APIs, is a critical step in ensuring the safety, efficacy, and consistency of therapeutic products.

References

-

Okuno, T. (2013). A new polymorph of this compound. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o608. [Link][2]

-

Okuno, T. (2013). A new polymorph of this compound. ResearchGate. [Link][7]

-

Okuno, T. (2013). A new polymorph of 1,3-bis-(penta-fluoro-phen-yl)urea. PubMed. [Link][8]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. [Link][1]

-

Okuno, T. (2013). A new polymorph of this compound. ResearchGate. [Link][9]

-

Swift, J. A. et al. (2016). Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea. PubMed. [Link][11]

-

Materials Project (n.d.). Urea Crystal Structure. Materials Project. [Link][12]

-

Mettler-Toledo (2017). The characterisation of polymorphs by thermal analysis. European Pharmaceutical Review. [Link][10]

-

S. N. A. Halim et al. (2024). The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, C14H13ClN2O. ResearchGate. [Link][13]

-

Google Patents (n.d.). Self-assembling bis-urea compounds for drug delivery. Google Patents. [4]

-

Request PDF (n.d.). Crystal Engineering of N,N'-Diphenylurea Compounds Featuring Phenyl-Perfluorophenyl Interaction. ResearchGate. [Link][14]

-

Scholar Commons (n.d.). Synthesis And Utility Of Bis-Urea Macrocycles As Nanoreactors And As Ligands For Metal Organic Materials. University of South Carolina. [Link][5]

-

Request PDF (n.d.). Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea. ResearchGate. [Link][15]

-

CentAUR (n.d.). Bis aromatic urea hydrogen bonding motifs for use in supramolecular materials. University of Reading. [Link][6]

Sources

- 1. This compound | C13H2F10N2O | CID 88795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A new polymorph of 1,3-bis(pentafluorophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. US9084735B2 - Self-assembling bis-urea compounds for drug delivery - Google Patents [patents.google.com]

- 5. "Synthesis And Utility Of Bis-Urea Macrocycles As Nanoreactors And As L" by Sahan R. Salpage [scholarcommons.sc.edu]

- 6. Bis aromatic urea hydrogen bonding motifs for use in supramolecular materials - CentAUR [centaur.reading.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. A new polymorph of 1,3-bis-(penta-fluoro-phen-yl)urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 1,3-Bis(pentafluorophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1,3-Bis(pentafluorophenyl)urea. As a symmetrically substituted urea bearing two electron-withdrawing pentafluorophenyl rings, this compound exhibits unique chemical properties that necessitate a thorough understanding of its potential hazards and the implementation of robust safety measures. This document is intended to empower researchers to work confidently and safely with this compound by fostering a proactive safety culture rooted in scientific principles.

Understanding the Compound: A Profile of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂F₁₀N₂O | PubChem CID 88795[1] |

| Molecular Weight | 392.16 g/mol | PubChem CID 88795[1] |

| Appearance | White crystalline solid | Inferred from typical urea compounds |

| IUPAC Name | 1,3-bis(2,3,4,5,6-pentafluorophenyl)urea | PubChem CID 88795[1] |

Hazard Identification and Risk Assessment: A Proactive Approach

Given the absence of a specific Safety Data Sheet (SDS), a comprehensive hazard assessment must be conducted by considering the constituent functional groups and related compounds.

2.1. The Pentafluorophenyl Moiety: The Primary Hazard Driver

The presence of two pentafluorophenyl groups is the main determinant of this compound's potential hazards. Perfluorinated aromatic compounds are known to be persistent in the environment and can pose health risks.[2] The primary hazards associated with compounds containing the pentafluorophenyl group include:

-

Skin and Eye Irritation: Direct contact can cause irritation.[3]

-

Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[3]

-

Thermal Decomposition Hazards: In the event of a fire, thermal decomposition can release hazardous substances, including toxic and corrosive hydrogen fluoride (HF) gas.[4]

2.2. The Urea Core: Generally Low Toxicity

The urea functional group, in isolation, is generally considered to have low toxicity.[5][6][7] However, the overall toxicological profile of this compound is likely dominated by the properties of the pentafluorophenyl rings.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling this compound.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[8]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[9] It is crucial to inspect gloves for any signs of degradation or perforation before each use.

-

Body Protection: A laboratory coat is required to protect against accidental skin contact.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[8] All work with the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[10]

Caption: Personal Protective Equipment (PPE) selection workflow.

Safe Handling and Storage Protocols: A Step-by-Step Guide

Adherence to meticulous handling and storage practices is paramount to ensuring a safe laboratory environment.

4.1. Handling:

-

Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition.

-

Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Use a spatula for solid transfers and avoid creating dust clouds.

-

Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling: After handling, thoroughly wash hands and forearms with soap and water.[9] Decontaminate the work area and any equipment used.

4.2. Storage:

-

Store this compound in a tightly sealed, clearly labeled container.

-

Keep the container in a cool, dry, and well-ventilated area.[10]

-

Store away from incompatible materials such as strong oxidizing agents.[8]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

5.1. Exposure Response:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

5.2. Spill Management:

-

Small Spills: For minor spills, wear appropriate PPE, cover the spill with an inert absorbent material, and carefully sweep it into a sealed container for disposal.[10]

-

Large Spills: In the case of a large spill, evacuate the area immediately and contact the institution's emergency response team.[10]

Caption: Spill management decision workflow.

Waste Disposal: Environmental Responsibility

The disposal of this compound and any contaminated materials must be handled with the utmost care due to the persistence of perfluorinated compounds in the environment.

-

Waste Collection: All waste containing this compound, including empty containers and contaminated materials, should be collected in clearly labeled, sealed containers.

-

Disposal Method: The recommended disposal method for perfluorinated compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[11][12] It is crucial to ensure that the incineration process is capable of completely destroying the compound to prevent the formation of other harmful per- and polyfluoroalkyl substances (PFAS).[11] Landfilling is not a recommended disposal method as it can lead to environmental contamination through leaching.[13]

Conclusion: A Commitment to Safety

The responsible use of this compound in a research setting is predicated on a thorough understanding of its potential hazards and the diligent application of the safety protocols outlined in this guide. By integrating these practices into all experimental workflows, researchers can mitigate risks and ensure a safe and productive laboratory environment.

References

-

Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. F1000Research. [Link]

-

Safety Data Sheet: Urea. Carl ROTH. [Link]

-

This compound | C13H2F10N2O | CID 88795. PubChem. [Link]

-

Product Identification Urea: Composition Urea: NFPA Code. [Link]

-

Premium Treatment Removing PFC, PFAA, PFOS, & PFOA. Ozonetech. [Link]

-

A new polymorph of this compound. National Institutes of Health. [Link]

-

Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. United States Environmental Protection Agency. [Link]

-

Bis-urea anion receptors: influence of receptor structure and anion nature on binding affinity and stability. RSC Advances. [Link]

-

Safety Data Sheet: Urea. Chemos GmbH & Co.KG. [Link]

-

Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea. ResearchGate. [Link]

-

Perfluorinated Chemicals (PFCs): Perfluorooctanoic Acid (PFOA) & Perfluorooctane Sulfonate (PFOS) Information Paper. Regulations.gov. [Link]

-

Urea Solution SAFETY DATA SHEET. Cornerstone Chemical Company. [Link]

-

Assessment of Health Effects of Exogenous Urea: Summary and Key Findings. National Institutes of Health. [Link]

-

Working Document SAFETY DATA SHEET UREA. Azomureș. [Link]

-

Material Safety Data Sheet. NutraGro. [Link]